molecular formula C40H26N4 B12299145 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine CAS No. 1262678-77-2

4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine

Cat. No.: B12299145
CAS No.: 1262678-77-2
M. Wt: 562.7 g/mol
InChI Key: LNNMKLNCLINVKV-UHFFFAOYSA-N
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Description

4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine: is a chemical compound with the molecular formula C40H26N4 and a molecular weight of 562.66 g/mol . This compound is known for its unique structure, which includes two carbazole units attached to a pyrimidine core. It is widely used in various scientific research fields due to its excellent optoelectronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-(9H-carbazol-9-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced carbazole derivatives .

Scientific Research Applications

4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The carbazole units provide a planar structure that facilitates these interactions. The compound can also act as an electron donor or acceptor, depending on the specific application, which allows it to participate in various electronic and photophysical processes .

Comparison with Similar Compounds

  • 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
  • 4,4’-Bis(9H-carbazol-9-yl)biphenyl
  • 3,8-Bis(4-(9H-carbazol-9-yl)phenyl)-1,10-phenanthroline

Comparison: 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine is unique due to its pyrimidine core, which provides distinct electronic properties compared to similar compounds with pyridine or biphenyl cores. This uniqueness makes it particularly suitable for applications in OLEDs and other optoelectronic devices .

Properties

CAS No.

1262678-77-2

Molecular Formula

C40H26N4

Molecular Weight

562.7 g/mol

IUPAC Name

9-[3-[6-(3-carbazol-9-ylphenyl)pyrimidin-4-yl]phenyl]carbazole

InChI

InChI=1S/C40H26N4/c1-5-19-37-31(15-1)32-16-2-6-20-38(32)43(37)29-13-9-11-27(23-29)35-25-36(42-26-41-35)28-12-10-14-30(24-28)44-39-21-7-3-17-33(39)34-18-4-8-22-40(34)44/h1-26H

InChI Key

LNNMKLNCLINVKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

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